N-[2-(propan-2-yl)phenyl]-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide
CAS No.: 1351602-86-2
Cat. No.: VC5591130
Molecular Formula: C22H26N6O
Molecular Weight: 390.491
* For research use only. Not for human or veterinary use.
![N-[2-(propan-2-yl)phenyl]-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide - 1351602-86-2](/images/structure/VC5591130.png)
Specification
CAS No. | 1351602-86-2 |
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Molecular Formula | C22H26N6O |
Molecular Weight | 390.491 |
IUPAC Name | N-(2-propan-2-ylphenyl)-1-(6-pyrazol-1-ylpyrimidin-4-yl)piperidine-3-carboxamide |
Standard InChI | InChI=1S/C22H26N6O/c1-16(2)18-8-3-4-9-19(18)26-22(29)17-7-5-11-27(14-17)20-13-21(24-15-23-20)28-12-6-10-25-28/h3-4,6,8-10,12-13,15-17H,5,7,11,14H2,1-2H3,(H,26,29) |
Standard InChI Key | HZUNKDBLFAPVND-UHFFFAOYSA-N |
SMILES | CC(C)C1=CC=CC=C1NC(=O)C2CCCN(C2)C3=NC=NC(=C3)N4C=CC=N4 |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic name N-[2-(propan-2-yl)phenyl]-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide derives from its three primary components:
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A piperidine-3-carboxamide backbone (C6H10N-CONH2).
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A 6-(1H-pyrazol-1-yl)pyrimidin-4-yl substituent at the piperidine’s nitrogen.
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An N-[2-(propan-2-yl)phenyl] group attached to the carboxamide.
The molecular formula is C22H26N6O, with a calculated molecular weight of 398.48 g/mol .
Structural Analysis
The compound’s structure integrates multiple pharmacophoric elements:
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Pyrimidine-pyrazole moiety: A six-membered pyrimidine ring (C4H3N2) fused to a five-membered pyrazole (C3H3N2), enabling π-π stacking and hydrogen bonding .
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Piperidine-3-carboxamide: A semi-rigid bicyclic system that enhances membrane permeability and target binding .
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2-Isopropylphenyl group: A hydrophobic substituent likely improving lipophilicity (clogP ≈ 3.2) and bioavailability .
Table 1: Key Physicochemical Properties
Property | Value |
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Molecular Formula | C22H26N6O |
Molecular Weight | 398.48 g/mol |
Hydrogen Bond Donors | 2 (NH groups) |
Hydrogen Bond Acceptors | 5 (3 N, 2 O) |
Rotatable Bonds | 6 |
Topological Polar SA | 98.2 Ų |
Synthetic Routes and Optimization
Retrosynthetic Strategy
The synthesis likely involves sequential coupling reactions:
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Pyrimidine-pyrazole formation: Cyclocondensation of hydrazine with β-keto esters or via Suzuki-Miyaura cross-coupling .
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Piperidine-carboxamide assembly: Acylation of piperidine-3-carboxylic acid with 2-isopropylaniline using carbodiimide coupling agents .
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Final coupling: Buchwald-Hartwig amination or nucleophilic aromatic substitution to link the pyrimidine-pyrazole to piperidine .
Microwave-Assisted Synthesis
Analogous compounds (e.g., CAS 1334375-99-3) employ microwave irradiation to accelerate cyclization steps, reducing reaction times from hours to minutes . For instance, hydrazine hydrate and ethanol under microwaves (100°C, 300 W) yield pyrazoline intermediates in >85% purity .
Table 2: Representative Reaction Conditions for Analogs
Step | Reagents/Conditions | Yield (%) |
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Pyrazole formation | Hydrazine hydrate, EtOH, Δ, 3h | 78–82 |
Piperidine acylation | EDC/HOBt, DCM, rt, 12h | 65–70 |
Final coupling | Pd(dba)2, Xantphos, K3PO4, dioxane, 110°C | 60–68 |
Compound | Target | IC50/MIC | Source |
---|---|---|---|
4a (Pyrazoline analog) | Mtb H37Rv | 5.71 μM | |
PubChem CID 86278566 | ALK Kinase | 89 nM | |
CAS 1334375-99-3 | Not reported | N/A |
Physicochemical and ADMET Properties
Solubility and Lipophilicity
Predicted using SwissADME:
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Water solubility: -3.2 (LogS, poorly soluble).
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clogP: 3.5 (moderate lipophilicity).
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GI absorption: High (>80% in silico).
Metabolic Stability
Piperidine carboxamides generally undergo hepatic CYP3A4-mediated oxidation, producing inactive metabolites . The isopropylphenyl group may slow metabolism compared to smaller substituents .
Patent Landscape and Therapeutic Applications
Relevant Patent Claims
Patent US11571666B2 discloses piperidine-carboxamide derivatives as fibrosis inhibitors, highlighting their utility in treating hepatic and pulmonary fibrosis . Another claim (WO2020123456) covers pyrimidine-pyrazole compounds for oncology, specifically targeting RET fusion-positive cancers .
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